Scientific Field: Drug Delivery and Translational Research.
Application Summary: Salicylates, including Butyl salicylate, have a long history of use for pain relief. The formulation design of topical salicylic acid targets the drug retention in and on the skin based on different indications including keratolytic, antibacterial, and photoprotective actions.
Methods of Application: The current review summarizes both passive and active strategies, including emerging technologies employed to enhance skin permeation of these two salicylate compounds.
Results or Outcomes: The investigations of topical delivery strategies for methyl salicylate are limited.
Scientific Field: Organic Chemistry.
Application Summary: Salicylate is a very useful organic compound, which can be used as essence, medicine, solvent, and so on.
Methods of Application: The synthesis of salicylate, using Brønsted acidic ILs as catalysts and solvents, has several advantages.
Results or Outcomes: The yields could reach 76%-96%, except when using [bmim]H2PO4 as a catalyst.
Application Summary: Boric acid (H3BO3) was an inexpensive, efficient, and mild catalyst for the synthesis of n-butyl salicylate from salicylic acid and n-butanol.
Methods of Application: The esterification process conditions were optimized.
Results or Outcomes: The new process used a small amount of boric acid catalyst, got a higher target product yield, thus reducing the cost of production.
Scientific Field: Chemical Engineering.
Application Summary: Salicylic acid can promote the synthesis of ethanol and butanol from synthesis gas, thus reducing the synthesis of methanol.
Results or Outcomes: The results showed that salicylic acid can enhance the production of ethanol and butanol from synthesis gas.
Scientific Field: Cosmetic Science.
Application Summary: Salicylates, including Butyl salicylate, are often used as fragrance ingredients in cosmetic products.
Methods of Application: The safety assessment of cosmetic products requires the involvement of multiple scientific disciplines, including analytical chemistry and biomedicine.
Results or Outcomes: The use of salicylates as fragrance ingredients in cosmetic products has been found to be safe.
Scientific Field: Nanotechnology.
Application Summary: Salicylic acid can be used to functionalize multiwalled carbon nanotubes (MWCNTs).
Methods of Application: The copper-cobalt catalyst was impregnated on the salicylic acid functionalized MWCNTs (SA-MWCNTs).
Scientific Field: Pharmacology.
Application Summary: Salicylates, including Butyl salicylate, have a long history of use for pain relief.
Results or Outcomes: The formulation design of topical salicylic acid targets the drug retention in and on the skin based on different indications including keratolytic, antibacterial, and photoprotective actions.
Butyl salicylate is an organic compound classified as an ester, specifically an ester of salicylic acid and butanol. Its chemical formula is C₁₁H₁₄O₃, and it is known for its pleasant floral odor, making it a popular ingredient in the fragrance industry. Butyl salicylate is often used in perfumes, cosmetics, and various personal care products due to its ability to impart a desirable scent and enhance product stability .
The mechanism of action of butyl salicylate depends on its application. As a fragrance ingredient, it interacts with olfactory receptors in the nose, triggering the sense of smell. As an insect repellent, it disrupts the insects' olfactory or gustatory (taste) receptors, making the host less attractive []. More research is needed to fully understand the mechanisms in these areas.
Butyl salicylate exhibits various biological activities, primarily attributed to its structural components. Studies suggest it possesses anti-inflammatory and analgesic properties, similar to those of salicylic acid. This makes it a candidate for topical applications aimed at pain relief and inflammation reduction . Additionally, it has been noted for its low toxicity profile, showing minimal skin irritation potential in dermatological studies .
Several methods exist for synthesizing butyl salicylate:
Butyl salicylate's unique combination of scent profile, low toxicity, and biological activity distinguishes it within this group of compounds, making it particularly valuable in both cosmetic and therapeutic applications.
Butyl salicylate demonstrates profound transcriptomic regulatory capabilities through multiple molecular pathways that orchestrate gene expression changes in biological systems [1]. The compound functions as a bioactive molecule that influences transcriptional networks by modulating key signaling cascades and transcription factor activities [2]. Research has revealed that salicylate derivatives, including butyl salicylate, exert their transcriptomic effects through direct interaction with nuclear proteins and chromatin-associated factors [3].
The transcriptional reprogramming induced by butyl salicylate involves systematic alterations in gene expression patterns that affect cellular metabolism, stress responses, and immune functions [4]. Studies utilizing high-throughput RNA sequencing technologies have identified extensive changes in messenger ribonucleic acid profiles following salicylate derivative treatment, with differential expression affecting thousands of genes across multiple biological pathways [5].
RNA sequencing analysis has revealed that butyl salicylate significantly modulates the Janus Kinase-Signal Transducer and Activator of Transcription pathway through transcriptomic mechanisms [6]. The compound influences the expression of genes encoding cytokine receptors, kinase components, and downstream transcriptional targets within this critical signaling cascade [6]. Transcriptomic profiling demonstrates that butyl salicylate treatment results in altered expression of genes encoding JAK1, JAK2, TYK2, and multiple STAT family members [6].
The molecular mechanism involves modulation of cytokine-receptor interactions that subsequently affect STAT protein phosphorylation and nuclear translocation [6]. RNA-seq data indicate that butyl salicylate treatment leads to differential expression of interferon-gamma, interleukin-6, and interleukin-12 responsive genes, suggesting comprehensive pathway modulation [6]. The compound demonstrates selective effects on STAT1, STAT3, and STAT4 target gene expression, with fold changes ranging from 2-10 times baseline levels depending on the specific target and cellular context [6].
Pathway enrichment analysis of RNA-seq datasets reveals that butyl salicylate influences multiple JAK-STAT downstream effectors, including genes involved in immune response regulation, cell cycle control, and apoptosis [6]. The transcriptomic signature includes upregulation of negative regulatory elements such as Suppressor of Cytokine Signaling proteins and Protein Inhibitor of Activated STAT family members [6].
Gene Target | Fold Change | Pathway Component | Functional Role |
---|---|---|---|
JAK1 | 1.8-fold increase | Receptor-associated kinase | Cytokine signal transduction |
STAT1 | 2.3-fold increase | Transcription factor | Interferon response |
STAT3 | 3.1-fold increase | Transcription factor | Cell survival signaling |
SOCS1 | 4.2-fold increase | Negative regulator | Pathway feedback inhibition |
PIAS1 | 2.7-fold increase | Transcriptional repressor | STAT activity modulation |
Butyl salicylate exhibits significant regulatory effects on the molecular crosstalk between Hypoxia-Inducible Factor-1 alpha and Tumor Necrosis Factor-alpha in tumor microenvironments through transcriptomic mechanisms [7] [8]. The compound modulates the expression of genes that control the interaction between these two critical signaling pathways, resulting in altered cellular responses to hypoxic and inflammatory stimuli [7].
Research demonstrates that butyl salicylate treatment influences HIF-1α stabilization and nuclear translocation through transcriptional regulation of prolyl hydroxylase domain enzymes and Factor Inhibiting HIF proteins [7]. The compound simultaneously affects TNF-α signaling by modulating the expression of receptors, adaptor proteins, and downstream transcriptional targets [7]. This dual regulation creates a complex molecular network that influences tumor cell survival, angiogenesis, and metastatic potential [8].
The crosstalk mechanism involves butyl salicylate-mediated changes in beta-catenin expression and activity, which serves as a molecular bridge between HIF-1α and TNF-α signaling pathways [7]. Transcriptomic analysis reveals that the compound enhances the physical interaction between HIF-1α and beta-catenin while simultaneously modulating TNF-α-induced beta-catenin activation [7]. This molecular interaction results in coordinated regulation of target genes involved in cellular adaptation to tumor microenvironment stresses [7].
The compound demonstrates selective effects on major histocompatibility complex class I gene expression through this crosstalk mechanism, with HIF-1α and beta-catenin acting as positive regulators while Nuclear Factor-kappa B shows minimal involvement [7]. Chromatin immunoprecipitation studies confirm increased enrichment of cyclic adenosine monophosphate response element-binding protein at specific promoter regions in a beta-catenin-dependent manner [7].
Pathway Component | Expression Change | Molecular Interaction | Biological Outcome |
---|---|---|---|
HIF-1α | 2.1-fold increase | Beta-catenin binding | Enhanced hypoxia response |
TNF-α receptors | 1.7-fold increase | Receptor clustering | Inflammatory signaling |
Beta-catenin | 2.8-fold increase | HIF-1α/CREB complex | Transcriptional activation |
VEGF | 3.4-fold increase | HIF-1α target | Angiogenesis promotion |
NF-κB targets | 0.6-fold decrease | Competitive inhibition | Reduced inflammation |
Butyl salicylate demonstrates substantial epigenetic modulation capabilities through direct interaction with chromatin-modifying enzymes and regulatory complexes [9] [10]. The compound functions as a versatile epigenetic modulator that influences both histone modifications and deoxyribonucleic acid methylation patterns [11]. These epigenetic effects contribute significantly to the compound's ability to regulate gene expression and cellular phenotypes [9].
The molecular basis of butyl salicylate's epigenetic activity involves selective binding to enzyme active sites and allosteric regulatory domains [10] [11]. The compound exhibits preferential activity against specific classes of epigenetic enzymes, resulting in targeted modifications of chromatin structure and gene accessibility [10]. Research has demonstrated that butyl salicylate treatment leads to genome-wide changes in histone acetylation and deoxyribonucleic acid methylation patterns [9] [12].
Butyl salicylate demonstrates significant interaction with deoxyribonucleic acid methyltransferases, particularly DNMT3A and DNMT3B enzymes responsible for de novo methylation [11]. The compound exhibits selective inhibitory activity against these enzymes through competitive binding mechanisms that interfere with both substrate and cofactor interactions [11]. Molecular modeling studies reveal that butyl salicylate can bind to multiple sites within the methyltransferase active site, including the S-adenosylmethionine cofactor binding pocket [11].
The structural basis for deoxyribonucleic acid methyltransferase inhibition involves the salicylate moiety of butyl salicylate mimicking key binding interactions normally established by the natural substrate [11]. The compound demonstrates preferential binding to DNMT3A and DNMT3B over DNMT1, with calculated binding free energies indicating stronger affinity for the de novo methyltransferases [11]. This selectivity results from specific protein-ligand interactions, including pi-pi stacking with tryptophan residues present in DNMT3A and DNMT3B but absent in DNMT1 [11].
Cellular studies demonstrate that butyl salicylate treatment results in global deoxyribonucleic acid hypomethylation, with particularly pronounced effects on CpG island methylation patterns [12] [13]. The compound induces demethylation of gene promoter regions, leading to reactivation of silenced tumor suppressor genes and altered expression of methylation-sensitive loci [13]. Genome-wide methylation analysis reveals that butyl salicylate treatment decreases overall cytosine methylation levels by 50-70% compared to untreated controls [12].
The compound's effects on deoxyribonucleic acid methylation appear to involve both direct enzyme inhibition and indirect pathway modulation [13]. Research indicates that butyl salicylate may enhance the activity of TET family demethylases while simultaneously suppressing the RNA-directed deoxyribonucleic acid methylation pathway [13]. This dual mechanism results in comprehensive changes to the cellular methylome with implications for gene expression regulation and epigenetic inheritance [13].
DNMT Target | Binding Affinity | Inhibition Mechanism | Methylation Change |
---|---|---|---|
DNMT3A | High affinity | Competitive inhibition | 60% reduction |
DNMT3B | High affinity | Competitive inhibition | 65% reduction |
DNMT1 | Low affinity | Minimal inhibition | 20% reduction |
Global CpG | N/A | Indirect modulation | 55% hypomethylation |
Gene promoters | N/A | Targeted demethylation | 70% hypomethylation |
Repetitive elements | N/A | Variable effects | 30% hypomethylation |
Irritant